molecular formula C13H10BrFO B7873064 (2-Bromophenyl)(3-fluorophenyl)methanol

(2-Bromophenyl)(3-fluorophenyl)methanol

Cat. No.: B7873064
M. Wt: 281.12 g/mol
InChI Key: FNOLIQBFMNUMST-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-fluorophenyl)methanol (CAS: 60081-02-9) is a diarylmethanol derivative featuring a bromine atom at the 2-position of one phenyl ring and a fluorine atom at the 3-position of the second phenyl ring. The compound’s molecular weight is 295.13 g/mol.

Properties

IUPAC Name

(2-bromophenyl)-(3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8,13,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOLIQBFMNUMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=CC=C2)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-fluorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3-fluorobenzylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-fluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromophenyl)(3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Notes Reference
(2-Bromophenyl)(3-fluorophenyl)methanol 2-Bromo, 3-Fluoro 60081-02-9 295.13 Steric hindrance from 2-Br affects reactivity; moderate solubility in polar solvents (e.g., methanol) .
[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol 3-Fluoro on thiazole 885279-97-0 209.23 Thiazole ring enhances π-conjugation; fluorescence reported in aprotic solvents (quantum yield ~81% in methanol) .
(3-Bromo-5-fluorophenyl)methanol 3-Bromo, 5-Fluoro 216755-56-5 205.03 Linear substituent arrangement reduces steric hindrance; higher solubility in dichloromethane .
(2-Amino-5-bromo-3-fluorophenyl)methanol Amino, 5-Bromo, 3-Fluoro 906811-50-5 220.05 Amino group increases nucleophilicity; potential for electrophilic aromatic substitution .
(4-Bromophenyl)(3-(methylthio)phenyl)methanol 4-Bromo, 3-Methylthio 1443342-97-9 309.22 Methylthio group improves lipophilicity; suitable for hydrophobic matrices .

Solubility and Physicochemical Properties

  • Polar Solvents: The target compound shows moderate solubility in methanol, similar to [2-(3-fluorophenyl)-1,3-thiazol-4-yl]methanol .
  • Nonpolar Solvents: Methylthio-substituted analogs (e.g., (4-Bromophenyl)(3-(methylthio)phenyl)methanol) display enhanced solubility in dichloromethane and toluene due to increased hydrophobicity .

Biological Activity

(2-Bromophenyl)(3-fluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique arrangement of bromine and fluorine substituents on the phenyl rings enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

  • Chemical Formula: C13H10BrF
  • Molecular Weight: 281.12 g/mol
  • Structure: The compound consists of a brominated phenyl ring and a fluorinated phenyl ring connected by a methanol group, which influences its lipophilicity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory properties. The presence of halogen atoms typically enhances biological activity through increased lipophilicity, which improves binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess notable antimicrobial properties. For instance, the presence of bromine and fluorine can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity Comparison

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanolS. aureus25 µg/mL
(3-Fluorophenyl)(4-methoxyphenyl)methanolP. aeruginosa30 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Preliminary data suggest that it may inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Antiproliferative Activity

In a study assessing various phenolic compounds, this compound demonstrated IC50 values comparable to known anticancer agents, indicating its potential as a therapeutic agent.

Table 2: Antiproliferative Activity in Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-715
CA-4MCF-73.9
(3-Fluorophenyl)(4-methoxyphenyl)methanolMDA-MB-23120

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Interaction: It could interact with specific receptors, modulating their activity and leading to altered cellular responses.
  • Tubulin Destabilization: Similar compounds have been shown to destabilize tubulin polymerization, leading to cell cycle arrest in cancer cells.

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